molecular formula C21H19ClO4 B11646425 2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Cat. No.: B11646425
M. Wt: 370.8 g/mol
InChI Key: ZMAXBBYQEMBHRA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is an organic compound with a complex structure that includes a chlorophenyl group, a trimethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable diketone under acidic or basic conditions to form the pyran ring. This intermediate is then esterified with benzoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19ClO4

Molecular Weight

370.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-3,3,5-trimethyl-6-oxo-2H-pyran-4-yl] benzoate

InChI

InChI=1S/C21H19ClO4/c1-13-17(25-20(24)15-7-5-4-6-8-15)21(2,3)18(26-19(13)23)14-9-11-16(22)12-10-14/h4-12,18H,1-3H3

InChI Key

ZMAXBBYQEMBHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Cl)(C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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